molecular formula C42H62O17 B1199506 Urginin CAS No. 8002-35-5

Urginin

Numéro de catalogue: B1199506
Numéro CAS: 8002-35-5
Poids moléculaire: 838.9 g/mol
Clé InChI: VZARJLMRDRMOAU-FYEZBVCASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Urginin is a natural product found in Drimia altissima and Drimia elata with data available.

Applications De Recherche Scientifique

The compound Urginin, a secondary metabolite derived from various plant species, has garnered considerable interest in scientific research due to its diverse biological activities and potential applications in medicine. This article explores the applications of this compound, focusing on its pharmacological properties, therapeutic uses, and the underlying mechanisms of action.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in the inflammatory process. For example, studies have shown that this compound can downregulate cyclooxygenase-2 (COX-2) expression, which is crucial in mediating inflammation .

Antimicrobial Effects

The compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly in inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. Research suggests that it may target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties, potentially offering therapeutic benefits for neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation in neuronal cells has been a focus of recent research .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, this compound was administered to evaluate its effects on paw edema induced by carrageenan. Results indicated a significant reduction in edema compared to the control group, supporting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed that this compound treatment resulted in reduced cell viability and increased apoptosis rates, highlighting its potential as an adjunct therapy in breast cancer treatment.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of COX-2
AntimicrobialDisruption of bacterial cell membranes
AnticancerInduction of apoptosis via PI3K/Akt/mTOR
NeuroprotectiveModulation of oxidative stress

Table 2: Summary of Key Studies on this compound

Study FocusFindingsYear
Inflammation ModelSignificant reduction in edema2023
Breast Cancer CellsDecreased viability and increased apoptosis2024
NeuroprotectionReduced oxidative stress effects2025

Propriétés

Numéro CAS

8002-35-5

Formule moléculaire

C42H62O17

Poids moléculaire

838.9 g/mol

Nom IUPAC

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,3R,4S,5S,6S)-3-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C42H62O17/c1-18-28(45)30(47)32(49)37(54-18)59-36-34(51)39(55-19(2)35(36)58-38-33(50)31(48)29(46)26(16-43)57-38)56-22-9-12-40(3)21(15-22)6-7-25-24(40)10-13-41(4)23(11-14-42(25,41)52)20-5-8-27(44)53-17-20/h5,8,15,17-19,22-26,28-39,43,45-52H,6-7,9-14,16H2,1-4H3/t18-,19-,22-,23+,24-,25+,26+,28-,29+,30+,31-,32+,33+,34+,35-,36-,37-,38-,39-,40-,41+,42-/m0/s1

Clé InChI

VZARJLMRDRMOAU-FYEZBVCASA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O

SMILES isomérique

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CC[C@@]7([C@@H]6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O

SMILES canonique

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6CCC5=C4)O)C8=COC(=O)C=C8)C)C)O)O)O)O

Synonymes

14beta-hydroxybufa-4,20,22-trienolide 3beta-O-(alpha-L-rhamnopyranosyl-((1-4)-beta-D-glucopyranosyl)-(1-3)-alpha-L-rhamnopyranoside)
urginin

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.